4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one
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Overview
Description
4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chromenone core structure substituted with a 3-chloro-4-fluorophenylamino group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one typically involves the reaction of 3-chloro-4-fluoroaniline with a chromenone derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium, often in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, typically using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one, known for its use in producing various pharmaceuticals.
4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazoline: Another compound with similar structural features, used in cancer research and treatment.
Uniqueness
This compound stands out due to its unique combination of a chromenone core and a 3-chloro-4-fluorophenylamino group. This structure imparts specific chemical and biological properties, making it particularly valuable in medicinal chemistry and drug development .
Properties
CAS No. |
667881-28-9 |
---|---|
Molecular Formula |
C15H9ClFNO2 |
Molecular Weight |
289.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.